molecular formula C7H10N2O2 B1271705 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 32701-75-0

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1271705
CAS No.: 32701-75-0
M. Wt: 154.17 g/mol
InChI Key: HHILOQLQBYEUTP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition with terminal alkynes . The reaction conditions often include mild temperatures and the use of catalysts such as silver or copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing output.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine

In medicine, this compound derivatives are being explored for their therapeutic potential. They have been investigated for their antileishmanial and antimalarial activities, showing significant efficacy in preclinical studies .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for the survival of certain pathogens . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its acetic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILOQLQBYEUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366710
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32701-75-0
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
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2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

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